3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
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Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is a chemical compound with the molecular formula C8H8N2O3S2 and a molecular weight of 244.293 g/mol . This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with carbon disulfide and chloroacetic acid under basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazine ring structure . The reaction conditions often include heating and the use of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid .
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid 1,1-dioxide .
Uniqueness
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazine derivatives . This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S2/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBLTOKVAJSTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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